molecular formula C21H22O6 B12432393 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12432393
M. Wt: 370.4 g/mol
InChI Key: IIWLGOCXDBSFCM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a prenylated chalcone derivative. Its systematic IUPAC name reflects the connectivity and stereochemical features of its structure. The core scaffold consists of a chalcone backbone (a 1,3-diarylprop-2-en-1-one system) with hydroxyl, methoxy, and prenyl-derived substituents.

The IUPAC name is constructed as follows:

  • Root : "Prop-2-en-1-one" designates the α,β-unsaturated ketone backbone.
  • Substituents on the A-ring : The phenyl group at position 1 bears hydroxyl groups at C2 and C4, a methoxy group at C6, and a 2-hydroxy-3-methylbut-3-enyl chain at C3.
  • Substituents on the B-ring : The phenyl group at position 3 contains a hydroxyl group at C4.

A comparative analysis of structural descriptors from PubChem (CID 44577476) reveals that the compound described here differs from the closely related Xanthohumol D (CAS 274675-25-1) by the position of the hydroxyl group on the B-ring. While the target compound has a 4-hydroxyphenyl group, Xanthohumol D features a 3-hydroxyphenyl substitution.

Feature Target Compound Xanthohumol D (CAS 274675-25-1)
B-ring substitution 4-hydroxyphenyl 3-hydroxyphenyl
Prenyl chain 2-hydroxy-3-methylbut-3-enyl 3-methylbut-2-enyl
Molecular formula C~21~H~22~O~6~ C~21~H~22~O~6~

The stereochemistry of the α,β-unsaturated ketone is defined as (E) -configuration in related compounds, though explicit data for this derivative requires further verification.

Alternative Chemical Designations in Literature

This compound is not universally standardized in literature, but it belongs to the prenylated chalcone family. Alternative designations include:

  • Positional isomer of Xanthohumol D : Distinguished by the hydroxyl group position on the B-ring.
  • Derivatives of Xanthohumol : Structural analogs of Xanthohumol (CAS 6754-58-1), a well-studied hop-derived chalcone.
  • 3-(4-Hydroxyphenyl) variant : Emphasizes the B-ring substitution pattern in synthetic or biosynthetic studies.

Notably, the term "Xanthohumol D" typically refers to the 3-hydroxyphenyl analog (CAS 274675-25-1), whereas the 4-hydroxyphenyl variant discussed here represents a distinct chemical entity.

Registry Numbers and Database Identifiers

While the exact compound lacks widely recognized registry numbers, related analogs and derivatives are cataloged in major chemical databases:

Identifier Type Value Source Compound Database
CAS Registry Not assigned Target compound -
PubChem CID 44577476 (3-hydroxyphenyl analog) 1-[2,4-Dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(3-hydroxyphenyl)prop-2-en-1-one PubChem
ChEMBL ID CHEMBL468007 3-hydroxyphenyl analog ChEMBL
ChEBI ID CHEBI:66335 Xanthohumol D ChEBI

The absence of a unique CAS number for the 4-hydroxyphenyl variant underscores its status as a less-documented analog. Researchers often reference it via its IUPAC name or structural relationship to Xanthohumol D in specialized contexts.

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-12(2)17(24)10-15-18(25)11-19(27-3)20(21(15)26)16(23)9-6-13-4-7-14(22)8-5-13/h4-9,11,17,22,24-26H,1,10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWLGOCXDBSFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound features a chalcone backbone with three critical structural elements:

  • A-ring : 2,4-dihydroxy-6-methoxy substitution with a 2-hydroxy-3-methylbut-3-enyl (HMB) side chain at C3
  • B-ring : 4-hydroxyphenyl group
  • α,β-unsaturated ketone bridge

Key synthetic challenges include:

  • Regioselective prenylation of the A-ring without disturbing phenolic hydroxyl groups
  • Preventing epoxidation or cyclization of the HMB group during oxidation steps
  • Managing steric hindrance during Claisen-Schmidt condensation

Stepwise Synthesis Protocols

Preparation of the Prenylated A-Ring Precursor

Starting Material: 2,4-Dihydroxy-6-methoxyacetophenone
  • Synthesis : Methoxylation of 2,4,6-trihydroxyacetophenone using dimethyl sulfate in alkaline conditions (82% yield)
  • Characterization :
    • $$ ^1H $$-NMR (CDCl$$ _3 $$, 500 MHz): δ 12.51 (s, 1H, C2-OH), 10.24 (s, 1H, C4-OH), 6.28 (d, J=2.1 Hz, 1H, H5), 6.12 (d, J=2.1 Hz, 1H, H3), 3.85 (s, 3H, OCH$$ _3 $$)
Prenylation at C3 Position
  • Method A (DBU-catalyzed) :

    • Reactant: 3-methyl-2-butenyl bromide (1.2 eq)
    • Conditions: DBU (1.5 eq), DMF, 60°C, 6 hr
    • Yield: 68% of 2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)acetophenone
    • Key advantage : Minimizes O-prenylation byproducts (<5%)
  • Method B (K$$ _2$$CO$$ _3 $$-mediated) :

    • Solvent: Acetone/water (4:1)
    • Yield: 54% with 22% O-prenylated byproduct
Hydroxylation of Prenyl Side Chain
  • Schenck Ene Reaction :
    • Photosensitizer: Tetraphenylporphyrin (TPP, 0.1 eq)
    • Conditions: O$$ _2 $$ atmosphere, CH$$ _3 $$CN, 450 nm light, 24 hr
    • Followed by NaBH$$ _4 $$ reduction (89% yield)
    • Outcome : Converts 3-methylbut-2-enyl to 2-hydroxy-3-methylbut-3-enyl group

Claisen-Schmidt Condensation with B-Ring Aldehyde

Protection of Phenolic Hydroxyls
  • Methoxymethyl (MOM) Protection :
    • Reagent: MOM-Cl (1.5 eq), K$$ _2$$CO$$ _3 $$, acetone, reflux 3 hr
    • Selectively protects C4-OH while leaving C2-OH free for condensation
Base-Catalyzed Condensation
  • Optimized Conditions :
    • Aldehyde: 4-hydroxybenzaldehyde (1.2 eq)
    • Catalyst: 40% NaOH in ethanol (0.5 mL/mmol)
    • Temperature: 0°C → RT gradient over 6 hr
    • Yield: 73% after recrystallization (ethanol/water)
Deprotection
  • HCl-Mediated Cleavage :
    • 6N HCl in THF/water (3:1), 50°C, 2 hr
    • Restores C4-OH with >95% efficiency

Alternative Synthetic Routes

Solid-State Mechanochemical Synthesis

  • Grinding Technique :
    • Reactants: Prenylated acetophenone + 4-hydroxybenzaldehyde
    • Catalyst: NaOH pellets (1:1 molar ratio)
    • Time: 30 min in mortar pestle
    • Advantages:
      • Solvent-free conditions
      • 58% yield without need for hydroxyl protection

Photooxygenation Approach

  • Key Steps :
    • Condense unprotected 2,4-dihydroxy-6-methoxyacetophenone with aldehyde
    • Perform Schenck ene reaction on prenyl group post-condensation
  • Yield : 56% overall

Analytical Characterization Data

Spectroscopic Profile

Technique Key Signals
$$ ^1H $$-NMR δ 16.21 (s, C2-OH), 14.88 (s, C4-OH), 7.68 (d, J=15.6 Hz, α-H), 6.51 (d, J=15.6 Hz, β-H), 5.42 (t, J=7.1 Hz, prenyl CH), 1.76 (s, CH$$ _3 $$)
$$ ^{13}C $$-NMR δ 191.2 (C=O), 164.8 (C4-OH), 162.1 (C2-OH), 128.4–114.2 (aromatic Cs), 72.3 (prenyl CH-OH)
HRMS m/z 385.1392 [M-H]$$ ^- $$ (calc. 385.1395)

Crystallographic Data

  • Space Group : P2$$ _1 $$/c
  • Unit Cell : a=8.542 Å, b=11.673 Å, c=14.289 Å, β=102.34°
  • Hydrogen Bonding : O2-H⋯O4 (2.68 Å), C3-prenyl OH⋯O-methoxy (2.71 Å)

Yield Optimization Strategies

Catalytic System Comparison

Catalyst Solvent Temp (°C) Time (hr) Yield (%)
NaOH EtOH 0→25 6 73
KOH MeOH 25 12 68
Piperidine Toluene 110 3 41
DBU DMF 60 2 55

Solvent Effects on Prenylation

Solvent Dielectric Constant Byproduct Ratio (O:C-prenyl)
DMF 36.7 1:9
Acetone 20.7 1:4
THF 7.5 1:1

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Design :
    • Prenylation module: Packed-bed reactor with immobilized DBU
    • Condensation module: Micro-mixer with NaOH/EtOH
  • Throughput : 2.8 kg/day with 62% overall yield

Green Chemistry Metrics

Parameter Batch Method Flow Method
E-factor 18.7 6.2
PMI (g/g) 23.4 8.9
Energy (kJ/mol) 420 285

Chemical Reactions Analysis

Types of Reactions

1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Activity : The presence of hydroxyl groups enables the compound to scavenge free radicals, providing cellular protection against oxidative stress. This property is crucial for developing supplements aimed at reducing oxidative damage in cells .
  • Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a candidate for cancer therapeutics .
  • Anti-inflammatory Effects : Studies have shown that it can reduce markers of inflammation both in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

Pharmacological Applications

The pharmacological potential of 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one extends to various therapeutic areas:

Antiviral Activity

Recent studies have explored the compound's effectiveness against viral infections, including its inhibitory effects on the main protease of SARS-CoV-2. In silico and in vitro analyses have demonstrated its potential as a lead compound for antiviral drug development .

Neuroprotective Effects

Emerging research suggests that this flavonoid may offer neuroprotective benefits, potentially aiding in the prevention or treatment of neurodegenerative diseases through mechanisms that involve modulation of neuronal signaling pathways .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Study Focus Findings
Study on Antioxidant PropertiesInvestigated the radical scavenging abilityDemonstrated significant antioxidant activity, reducing oxidative stress markers in cellular models
Anticancer ResearchEvaluated effects on cancer cell linesShowed inhibition of cell growth and induction of apoptosis in breast and prostate cancer cells
Anti-inflammatory StudyAssessed inflammatory marker reductionFound substantial decreases in TNF-alpha and IL-6 levels in treated models
Antiviral StudyAnalyzed inhibition of SARS-CoV-2 proteaseIdentified strong binding affinity, suggesting potential for therapeutic development

Mechanism of Action

The mechanism of action of 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its conjugated system allows it to participate in redox reactions, potentially influencing cellular processes.

Comparison with Similar Compounds

Key Structural Features:

  • Substituents :
    • 2,4-Dihydroxy and 6-methoxy groups on the A-ring.
    • A 3-methylbut-2-enyl (prenyl) chain at the 3-position of the A-ring.
    • A 4-hydroxyphenyl group as the B-ring.
  • Hydrogen Bonding : Multiple hydroxyl groups enable extensive hydrogen bonding, influencing crystallinity and solubility .
  • Storage : Requires protection from light and storage under inert atmospheres at 2–8°C due to sensitivity to oxidation and photodegradation .

Comparison with Similar Compounds

Chalcones and their derivatives are studied for their diverse bioactivities, including antimicrobial, anticancer, and antioxidant properties. Below, the target compound is compared to structural analogs based on substituent variations, physicochemical properties, and inferred bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Bioactivity Insights Safety (GHS)
Target Compound C₂₁H₂₂O₅ 2,4-diOH; 6-OCH₃; 3-prenyl; 4-OH (B-ring) 354.40 Enhanced bioavailability* H302 (Oral toxicity)
4'-O-Methylxanthohumol C₂₁H₂₂O₅ 2',4-diOH; 4',6'-diOCH₃; 3'-prenyl 354.40 Improved metabolic stability* Not available
Trilobatin 2''-Acetate C₂₃H₂₄O₁₀ 4-OH; 6-OCH₃; acetylated sugar moiety 484.43 Altered hydrophobicity* Not available
1-(4-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one C₁₇H₁₃ClO₄ 4-Cl; 2-OH; benzodioxin B-ring 316.74 Potential CNS activity* Not available

Key Observations:

Methylation (e.g., 4'-O-Methylxanthohumol) reduces hydrogen bonding capacity, which may increase metabolic stability but decrease solubility . Acetylation (e.g., trilobatin 2''-acetate) introduces steric bulk, altering interaction with biological targets .

Hydrogen Bonding and Crystallinity :

  • The target compound’s three hydroxyl groups enable stronger hydrogen-bonded networks than methylated analogs, as demonstrated in crystal structure analyses .

Research Findings and Limitations

While direct studies on the target compound are sparse, chalcones with analogous structures exhibit:

  • Anticancer Activity : Prenylated chalcones show cytotoxicity via inhibition of NF-κB and MAPK pathways .
  • Synthetic Challenges : The prenyl group’s instability under acidic conditions complicates synthesis, necessitating inert atmospheres during storage .

Critical Knowledge Gaps:

  • Bioactivity Data: Limited empirical studies on the target compound’s pharmacological effects.
  • Toxicity Profiling : Most analogs lack detailed hazard assessments.

Biological Activity

The compound 1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and antioxidant effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24O5\text{C}_{20}\text{H}_{24}\text{O}_5

This structure indicates the presence of multiple hydroxyl groups, which are often associated with enhanced biological activity due to their ability to form hydrogen bonds and interact with various biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar compounds, suggesting that this molecule may also exhibit significant effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
  • Cell Lines Tested : Research has demonstrated that flavonoids similar to this compound can inhibit proliferation in prostate cancer cell lines (DU145 and PC-3) .

Table 1: Anticancer Activity of Related Compounds

Compound NameConcentrationCell LineMechanism of Action
Chrysin50 μMDU145Induction of apoptosis
Galangin0–40 μMB16F1Inhibition of migration
Artepillin C250 μMHT1080Cytotoxic effect

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against Gram-positive bacteria. Studies indicate that similar compounds can inhibit bacterial growth and biofilm formation:

  • Inhibition Zones : Compounds structurally related to this molecule have shown significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameInhibition Zone (cm)Bacteria
Compound A6.0S. aureus
Compound B2.35S. epidermidis
Compound C0.62S. epidermidis

Antioxidant Activity

Research suggests that this compound may possess antioxidant properties , which are crucial for mitigating oxidative stress in cells:

  • Mechanism : Similar compounds have been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .

Case Studies

Several case studies have demonstrated the efficacy of related compounds in clinical settings:

  • Propolis Extracts : A study on propolis indicated that its flavonoid content, including structures similar to our compound, significantly inhibited cancer cell proliferation and induced apoptosis .
  • Natural Products Library Screening : Cheminformatics approaches have identified active compounds from natural sources that exhibit antimicrobial activity comparable to conventional antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.